tert-butyl N-[2-[(2,2-difluorospiro[2.5]octan-6-yl)amino]ethyl]carbamate
Description
tert-butyl N-[2-[(2,2-difluorospiro[2.5]octan-6-yl)amino]ethyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a difluorospiro structure, and a carbamate functional group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
tert-butyl N-[2-[(2,2-difluorospiro[2.5]octan-6-yl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26F2N2O2/c1-13(2,3)21-12(20)19-9-8-18-11-4-6-14(7-5-11)10-15(14,16)17/h11,18H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVDMEJKFXHXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCC2(CC1)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[2-[(2,2-difluorospiro[2.5]octan-6-yl)amino]ethyl]carbamate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the difluorospiro structure: This can be achieved through a series of reactions involving fluorination and cyclization.
Introduction of the aminoethyl group: This step involves the reaction of the difluorospiro compound with an appropriate amine.
Formation of the carbamate group: The final step involves the reaction of the aminoethyl compound with tert-butyl chloroformate to form the desired carbamate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
tert-butyl N-[2-[(2,2-difluorospiro[2.5]octan-6-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-[2-[(2,2-difluorospiro[2.5]octan-6-yl)amino]ethyl]carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and pathways, particularly those involving carbamate and spiro structures.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2,2-difluorospiro[2.5]octan-6-yl)amino]ethyl]carbamate involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. The difluorospiro structure and carbamate group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
tert-butyl N-[2-[(2,2-difluorospiro[2.5]octan-6-yl)amino]ethyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate: This compound features a similar spiro structure but with different substituents, leading to variations in chemical properties and applications.
tert-butyl (2,2-difluorospiro[2.5]octan-1-yl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
